

# 4-(hydrazinocarbonyl)benzamide IUPAC name and synonyms

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## Compound of Interest

Compound Name: 4-(hydrazinocarbonyl)benzamide

Cat. No.: B1310751

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## Technical Guide: 4-(Hydrazinocarbonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-(Hydrazinocarbonyl)benzamide**, also known as 4-carbamoylbenzoylhydrazide, is an organic compound with a molecular structure featuring a benzamide core substituted with a hydrazinocarbonyl group at the para position. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological significance, with a focus on its role as a potential enzyme inhibitor. The presence of both a hydrazide and a benzamide moiety suggests its potential for diverse chemical reactions and biological activities, making it a molecule of interest in medicinal chemistry and drug discovery.

## Chemical Identity and Synonyms

The nomenclature and various identifiers for **4-(hydrazinocarbonyl)benzamide** are crucial for accurate scientific communication and database searches.

- IUPAC Name: **4-(Hydrazinocarbonyl)benzamide**
- Synonyms: 4-Carbamoylbenzoylhydrazide, N-[4-(Hydrazinocarbonyl)phenyl]benzamide

## Physicochemical Properties

A summary of the key physicochemical properties of **4-(hydrazinocarbonyl)benzamide** is presented in the table below. These parameters are essential for understanding its behavior in biological systems and for the design of experimental protocols.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	179.18 g/mol
CAS Number	22590-92-7
Appearance	White to off-white crystalline solid
Melting Point	>300 °C (decomposes)
Solubility	Sparingly soluble in water, soluble in DMSO
pKa	Not available
LogP	Not available

## Experimental Protocols

### Synthesis of 4-(Hydrazinocarbonyl)benzamide

A general and efficient method for the synthesis of **4-(hydrazinocarbonyl)benzamide** involves the hydrazinolysis of a corresponding ester precursor. The following protocol is a representative example.

Materials:

- Methyl 4-carbamoylbenzoate
- Hydrazine hydrate (80% solution in water)
- Ethanol
- Round-bottom flask

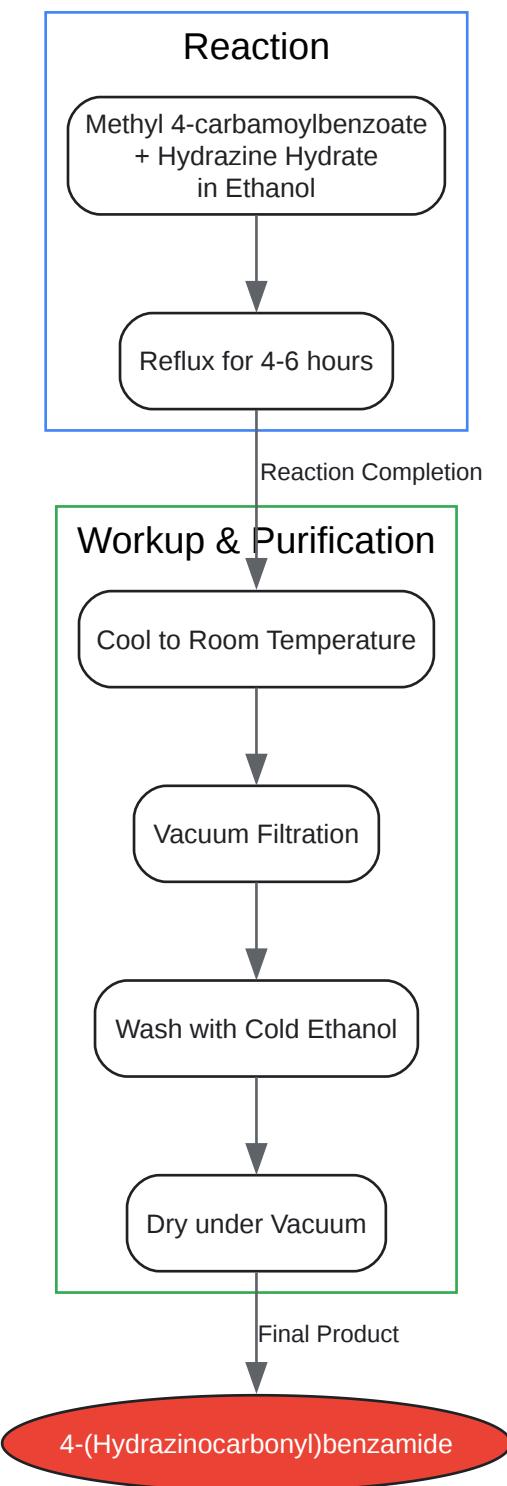
- Reflux condenser
- Magnetic stirrer with heating plate
- Büchner funnel and filter paper
- Crystallizing dish

**Procedure:**

- Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-carbamoylbenzoate (1 equivalent) in a minimal amount of hot ethanol.
- Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).
- Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, **4-(hydrazinocarbonyl)benzamide**, will precipitate out of the solution.
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
- Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

**Diagram of the Synthesis Workflow:**

## Synthesis of 4-(Hydrazinocarbonyl)benzamide

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Caption: Workflow for the synthesis of **4-(hydrazinocarbonyl)benzamide**.

# Potential Biological Activity and Signaling Pathway Involvement

While specific studies on the direct interaction of **4-(hydrazinocarbonyl)benzamide** with signaling pathways are limited, its structural motifs are present in compounds known to exhibit biological activities, particularly as enzyme inhibitors. The benzamide and hydrazide functionalities are common in molecules that target various enzymes.

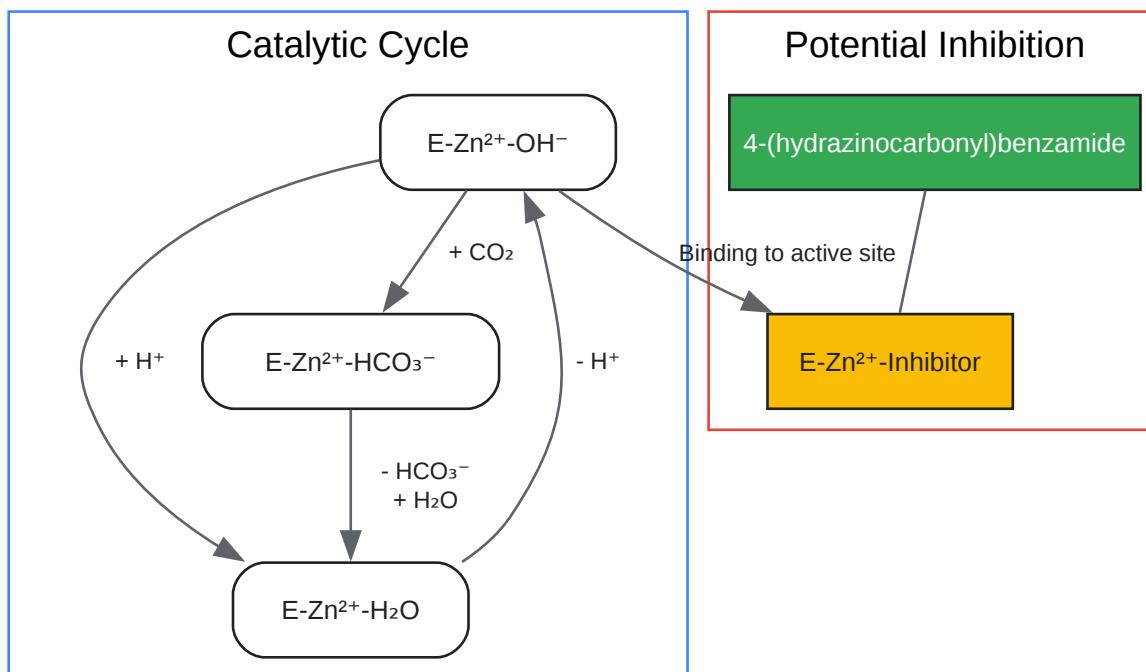
One area of significant interest for benzamide derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and some cancers.

## Proposed Mechanism of Carbonic Anhydrase Inhibition:

The primary mechanism of action for many CA inhibitors involves the coordination of the inhibitor to the zinc ion in the enzyme's active site. The sulfonamide group is a classic zinc-binding group found in many clinically used CA inhibitors. While **4-(hydrazinocarbonyl)benzamide** lacks a sulfonamide group, the hydrazide moiety could potentially interact with the active site zinc ion or with key amino acid residues, thereby disrupting the catalytic cycle of the enzyme.

## Diagram of the Carbonic Anhydrase Catalytic Cycle and a Hypothetical Inhibition Point:

## Carbonic Anhydrase Catalytic Cycle and Potential Inhibition

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Caption: The catalytic cycle of carbonic anhydrase and a hypothetical point of inhibition.

## Conclusion

**4-(Hydrazinocarbonyl)benzamide** is a versatile molecule with potential applications in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a propensity for biological activity, particularly as an enzyme inhibitor. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in diseases where targets such as carbonic anhydrases are implicated. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

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